Comparative Structural and Electronic Analysis: 2-(4-Aminothian-4-yl)propan-2-ol vs. 4-Aminothiane
2-(4-Aminothian-4-yl)propan-2-ol exhibits a markedly increased molecular weight and hydrogen-bonding capacity compared to the unsubstituted 4-aminothiane (tetrahydro-2H-thiopyran-4-amine) . The addition of the 2-propanol group increases the molecular weight from 117.21 g/mol to 175.29 g/mol, representing a 49.5% increase in mass . This structural modification introduces a tertiary alcohol, increasing the hydrogen bond donor count from 1 to 2, which is a critical factor for modulating solubility, target binding, and pharmacokinetic properties [1].
| Evidence Dimension | Molecular Weight & Hydrogen Bonding |
|---|---|
| Target Compound Data | Molecular Weight: 175.29 g/mol; Hydrogen Bond Donors: 2 |
| Comparator Or Baseline | 4-Aminothiane (CAS 21926-00-1): Molecular Weight: 117.21 g/mol; Hydrogen Bond Donors: 1 |
| Quantified Difference | Molecular Weight increase: 58.08 g/mol (+49.5%); Hydrogen Bond Donor increase: +1 |
| Conditions | Calculated physicochemical properties based on molecular formula (C8H17NOS vs C5H11NS) |
Why This Matters
The 49.5% larger molecular mass and increased hydrogen-bonding capacity directly impact compound solubility, membrane permeability, and potential for intermolecular interactions, making it a distinct chemical entity for screening and synthesis.
- [1] PubChem. 2-(4-Aminothian-4-yl)propan-2-ol. View Source
